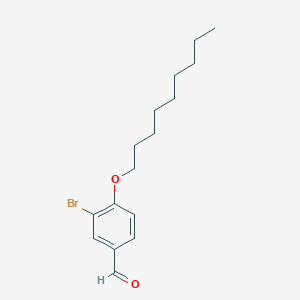

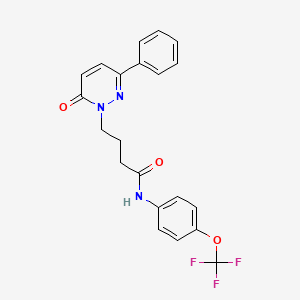

![molecular formula C17H16ClN3O3S2 B3010142 ethyl 2-(2-(5-chlorothiophen-2-yl)acetamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 921776-57-0](/img/structure/B3010142.png)

ethyl 2-(2-(5-chlorothiophen-2-yl)acetamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "ethyl 2-(2-(5-chlorothiophen-2-yl)acetamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate" is a complex organic molecule that likely contains a thienopyridine core, which is a common structure in medicinal chemistry due to its potential biological activity. The molecule features several functional groups, including an ester (ethyl carboxylate), an amide (acetamido), a nitrile (cyano), and a chlorinated thiophene. These functional groups suggest that the compound could be involved in various chemical reactions and may have interesting physical and chemical properties.

Synthesis Analysis

The synthesis of related thienopyridine derivatives often involves multi-step reactions starting from simple precursors. For example, the synthesis of ethyl 4-amino-2,3-dihydrothieno[2,3-b]pyridine-5-carboxylates involves the reaction of 2-amino-4,5-dihydro-3-thiophenecarbonitriles with ethyl acetoacetate in the presence of titanium(IV) chloride . Similarly, the synthesis of ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylate derivatives starts from a cyano pyridine precursor, which is then reacted with various nucleophiles to introduce different substituents . These methods could potentially be adapted to synthesize the compound .

Molecular Structure Analysis

The molecular structure of thienopyridine derivatives is often characterized using spectroscopic methods such as NMR and IR, as well as X-ray crystallography. For instance, the crystal structure of ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4H-pyran-3-carboxylate has been determined, revealing the presence of intermolecular hydrogen bonds that stabilize the one-dimensional chain structure . Such structural analyses are crucial for understanding the conformation and potential binding modes of the compound when interacting with biological targets.

Chemical Reactions Analysis

Thienopyridine derivatives can undergo various chemical reactions due to their reactive functional groups. For example, reactions with O- and N-nucleophiles can lead to the formation of phenoxymethyl and methoxymethyl pyridine carboxylates or amino derivatives, respectively . Additionally, the presence of an amide group in the compound could allow for further functionalization or participation in condensation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of thienopyridine derivatives can be influenced by their functional groups and molecular structure. For example, the presence of a cyano group can affect the compound's polarity and solubility in organic solvents . The ester group could make the compound more susceptible to hydrolysis under basic or acidic conditions. The chlorinated thiophene moiety could also contribute to the compound's reactivity, particularly in nucleophilic substitution reactions. The crystallographic studies provide insights into the solid-state conformation, which can be important for understanding the compound's stability and reactivity .

科学的研究の応用

Organic Synthesis and Derivatives

Synthesis of Polyazanaphthalenes and Derivatives : Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates, which are structurally related to the compound , can be converted into a variety of heterocyclic compounds like 1,6-diazanaphthalene, pyrano-[2,3-c]pyrazole, and others. This demonstrates the versatility of these compounds in organic synthesis (Harb, Hesien, Metwally, & Elnagdi, 1989).

Heterocyclic Enaminonitriles Synthesis : Similar compounds, such as ethyl 4-amino-2,3-dihydrothieno[2,3-b]pyridine-5-carboxylates, can be synthesized from reactions involving 2-amino-4,5-dihydro-3-thiophenecarbonitriles, demonstrating their utility in creating a range of heterocyclic compounds (Maruoka, Yamagata, & Yamazaki, 1993).

Potential Pharmaceutical Applications

Antihypertensive Activity : Certain derivatives of ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylates, which are structurally similar to the compound , are expected to exhibit antihypertensive activity. This suggests potential pharmaceutical applications for these types of compounds (Kumar & Mashelker, 2006).

Cytotoxicity Against Cancer Cells : Compounds like ethyl 7-cyclopropyl-2-(2-aryloxo)-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylates have been shown to inhibit the growth of both sensitive and multidrug-resistant leukemia cells, indicating potential use as anti-cancer agents (Al-Trawneh et al., 2021).

特性

IUPAC Name |

ethyl 2-[[2-(5-chlorothiophen-2-yl)acetyl]amino]-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O3S2/c1-2-24-17(23)21-6-5-11-12(8-19)16(26-13(11)9-21)20-15(22)7-10-3-4-14(18)25-10/h3-4H,2,5-7,9H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMEFEPMEJFNXRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)CC3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[1-(3-Methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-3-methylpyridine](/img/structure/B3010060.png)

![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B3010065.png)

![Methyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfinyl]benzenecarboxylate](/img/structure/B3010068.png)

![benzo[c][1,2,5]thiadiazol-5-yl(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazin-1-yl)methanone](/img/structure/B3010069.png)

![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B3010070.png)

![2-[2-(Cyclohexen-1-yl)ethylamino]-4-(2,4-dimethylanilino)-4-oxobutanoic acid](/img/structure/B3010071.png)

![5-[(E)-2-[5-(2-chlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole](/img/structure/B3010073.png)

![2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B3010077.png)